molecular formula C20H24FN3O2S B13388933 1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate

1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate

Cat. No.: B13388933
M. Wt: 389.5 g/mol
InChI Key: YFHRCLAKZBDRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azabicyclo[222]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate is a complex organic compound that features a bicyclic structure with a nitrogen atom and a fluorophenyl-thiazole moiety

Preparation Methods

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate involves multiple steps. The initial step typically includes the formation of the 1-azabicyclo[2.2.2]octane scaffold, which can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.

Chemical Reactions Analysis

1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate undergoes several types of chemical reactions, including:

Scientific Research Applications

1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

Molecular Formula

C20H24FN3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate

InChI

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)

InChI Key

YFHRCLAKZBDRHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.